![molecular formula C21H31N5O4 B583702 6,10-Dihydroxy Buspirone CAS No. 658701-59-8](/img/structure/B583702.png)
6,10-Dihydroxy Buspirone
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Overview
Description
6,10-Dihydroxy Buspirone is an impurity formed during the preparation of Buspirone metabolites . It is also known by other names such as 6,10-Dihydroxy-8-[4-[4-(2-pyrimidinyl)-1-piperazinyl]butyl]-8-azaspiro[4.5]decane-7,9-dione . The molecular weight is 417.50 and the molecular formula is C21H31N5O4 .
Molecular Structure Analysis
The molecular structure of 6,10-Dihydroxy Buspirone is represented by the formula C21H31N5O4 . It belongs to the azaspirodecanedione drug class .
Chemical Reactions Analysis
Specific chemical reactions involving 6,10-Dihydroxy Buspirone are not detailed in the search results. It is known to be an impurity formed during the preparation of Buspirone metabolites .
Scientific Research Applications
- Research suggests that 6,10-Dihydroxy Buspirone may exhibit similar anxiolytic effects, potentially through modulation of serotonin receptors (5-HT1A) in the brain .
- Researchers are investigating its potential as a cognitive enhancer, especially in age-related cognitive decline .
- Preclinical studies have shown promising results, but clinical trials are necessary to validate its efficacy .
- Researchers are exploring its potential as an adjunctive treatment for depression, especially in cases where standard antidepressants are insufficient .
Neurology and Anxiety Disorders
Cognitive Enhancement and Memory
Neuroprotection and Neurodegenerative Diseases
Antidepressant Effects
Cardiovascular Applications
Gastrointestinal Disorders
If you’d like additional information or have any specific questions, feel free to ask! 😊
Mechanism of Action
Target of Action
The primary target of 6,10-Dihydroxy Buspirone is the serotonin 5-HT 1A receptor . This receptor plays a crucial role in the regulation of mood and anxiety. The compound acts as an agonist at these receptors, meaning it binds to these receptors and activates them .
Mode of Action
6,10-Dihydroxy Buspirone interacts with its targets by acting as a potent agonist at the presynaptic 5-HT 1A autoreceptors . This interaction initially causes activation of these autoreceptors and inhibition of 5-HT (serotonin) release . This modulation of serotonin activity in the brain is thought to be the primary mechanism by which 6,10-Dihydroxy Buspirone exerts its anxiolytic effects .
Pharmacokinetics
The pharmacokinetics of 6,10-Dihydroxy Buspirone are similar to those of Buspirone. It has a plasma clearance of 47.3 ± 3.5 ml/min/kg, a volume of distribution of 2.6 ± 0.3 l/kg, and a half-life of about 1.2 ± 0.2 hours . These properties suggest that the compound is rapidly distributed and eliminated from the body .
Result of Action
The activation of serotonin receptors by 6,10-Dihydroxy Buspirone leads to changes in neuronal activity that can help alleviate symptoms of anxiety . .
Future Directions
properties
IUPAC Name |
6,10-dihydroxy-8-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-8-azaspiro[4.5]decane-7,9-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N5O4/c27-16-18(29)26(19(30)17(28)21(16)6-1-2-7-21)11-4-3-10-24-12-14-25(15-13-24)20-22-8-5-9-23-20/h5,8-9,16-17,27-28H,1-4,6-7,10-15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZDZGTXOYYJHTI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)C(C(=O)N(C(=O)C2O)CCCCN3CCN(CC3)C4=NC=CC=N4)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20747667 |
Source
|
Record name | 6,10-Dihydroxy-8-{4-[4-(pyrimidin-2-yl)piperazin-1-yl]butyl}-8-azaspiro[4.5]decane-7,9-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20747667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
658701-59-8 |
Source
|
Record name | 6,10-Dihydroxy-8-{4-[4-(pyrimidin-2-yl)piperazin-1-yl]butyl}-8-azaspiro[4.5]decane-7,9-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20747667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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